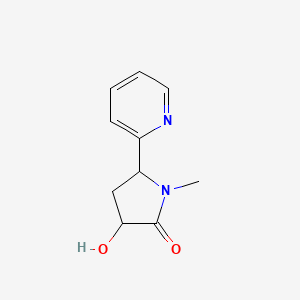

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-hydroxy-1-methyl-5-pyridin-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(6-9(13)10(12)14)7-4-2-3-5-11-7/h2-5,8-9,13H,6H2,1H3 |

InChI Key |

PWSIUZQSRBSOPV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of pyridine derivatives with suitable precursors under controlled conditions. For example, the reaction of 3-methylpyridine with specific reagents can yield the desired pyrrolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, condensation reactions, and cyclization are often employed. The use of advanced purification methods like chromatography ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: This compound is explored for its potential therapeutic effects and as a scaffold for drug development.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Pyridine Substitution Position

A critical structural distinction arises in analogs where the pyridine ring is substituted at position 3 instead of position 2. For example:

- Hydroxycotinine (3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, CAS 34834-67-8): This isomer is a major nicotine metabolite with a pyridin-3-yl group. The shift in substitution alters electronic properties and metabolic stability. Hydroxycotinine’s hydroxyl group enhances solubility (logP ≈ 0.5), while its pyridin-3-yl group facilitates specific cytochrome P450-mediated oxidation pathways . In contrast, the pyridin-2-yl analog may exhibit distinct dipole moments and hydrogen-bonding capabilities due to the nitrogen’s proximity to the pyrrolidinone core.

| Property | 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one | Hydroxycotinine (Pyridin-3-yl analog) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ | C₁₀H₁₂N₂O₂ |

| Pyridine Substitution | Position 2 | Position 3 |

| Key Functional Groups | 3-hydroxy, 1-methyl, pyrrolidin-2-one | 3-hydroxy, 1-methyl, pyrrolidin-2-one |

| Metabolic Relevance | Not well-characterized | Nicotine metabolite |

Pyrrolidin-2-one Derivatives with Aryl/Heteroaryl Substituents

2.2.1. 1-(4-Chlorophenyl)pyrrolidin-2-one [27] and 1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one [28]

These derivatives lack the hydroxyl group and pyridine ring but feature chlorophenyl substituents. The chlorophenyl group increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability compared to the pyridin-2-yl analog.

2.2.2. 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)

This compound introduces a sulfonamide-functionalized phenyl group. The methanesulfonyl moiety is strongly electron-withdrawing, which may stabilize the pyrrolidinone ring against hydrolysis. Its amino group provides a site for further functionalization, unlike the hydroxyl group in the target compound .

Compounds with Fused or Extended Ring Systems

2.3.1. 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 178393-14-1)

This fused bicyclic system incorporates a pyrrolo-pyridine scaffold. The absence of a pyridin-2-yl substituent simplifies the structure but reduces diversity in intermolecular interactions .

2.3.2. 1-[(3-Methylphenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 1170284-69-1)

The oxadiazole ring in this analog introduces π-stacking capabilities and metabolic resistance. The pyridin-2-yl group is retained but conjugated to an oxadiazole, which may enhance rigidity and binding specificity compared to the target compound’s direct pyrrolidinone-pyridine linkage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves ring-closure reactions or functional group transformations. For example, analogous pyrrolidinone derivatives are synthesized via nucleophilic substitution or condensation reactions. A critical step is maintaining controlled temperatures (e.g., 0–50°C) and using aqueous HCl to facilitate cyclization, as seen in the synthesis of related pyrrolidinone hydrochloride salts . Purification often involves recrystallization or column chromatography to achieve >98% purity, as noted in safety data sheets .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrrolidinone ring and pyridinyl substituent connectivity. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₂N₂O₂, MW 192.21) . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for the (3S,5S)-enantiomer . Reverse-phase HPLC with chiral columns is recommended for enantiomeric purity assessment .

Q. What are the recommended safety protocols for handling this compound in laboratory settings based on its physicochemical properties?

- Methodological Answer : The compound may cause skin/eye irritation (GHS Category 2B). Use nitrile gloves, safety goggles, and fume hoods during handling. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician . Spills should be contained with sand or vermiculite and disposed of in labeled salvage containers .

Advanced Research Questions

Q. How can researchers achieve stereochemical control during synthesis to obtain specific enantiomers of this compound?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For example, the (3S,5S)-configuration (cis-3'-Hydroxycotinine) is obtained via asymmetric hydrogenation or enzymatic resolution . Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to minimize racemization, as noted in studies on pyrrolidine-2,3-dione derivatives .

Q. What strategies are employed to resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or receptor-binding assays) may arise from variations in assay conditions (pH, cell lines) or impurities. Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical . Structural analogs like 3-hydroxycotinine should be compared using dose-response curves and statistical validation (e.g., ANOVA) to isolate structure-activity relationships .

Q. What advanced computational or experimental approaches are used to predict and validate the metabolic pathways of nicotine-related pyrrolidinone derivatives?

- Methodological Answer : Isotopic labeling (e.g., [¹⁴C]-tagging) tracks metabolic intermediates in vivo, as seen in vigabatrin synthesis studies . In silico tools (e.g., molecular docking with cytochrome P450 enzymes) predict hydroxylation or glucuronidation sites. In vitro hepatocyte models validate these pathways, with LC-MS/MS quantifying metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.